molecular formula C16H14INO2 B5212289 3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile

3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile

Cat. No.: B5212289
M. Wt: 379.19 g/mol
InChI Key: IPILERFYKOYGHW-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile: is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of iodine, methoxy, and methylphenylmethoxy groups attached to a benzonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPILERFYKOYGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy and methylphenylmethoxy groups can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions involving a base and a solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can modify the functional groups attached to the benzonitrile core.

Scientific Research Applications

Chemistry: In chemistry, 3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile is used as a building block for the synthesis of more complex organic molecules

Biology and Medicine: In biological and medical research, this compound can be used as a precursor for the synthesis of potential pharmaceutical agents. Its structural features may impart biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would be determined by its interaction with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

  • 3-Iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile
  • 4-Iodo-3-methylisoxazol-5-yl)methanol

Comparison: Compared to similar compounds, 3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile is unique due to the specific arrangement of its functional groups. This unique structure can influence its reactivity and the types of reactions it can undergo. For example, the presence of the iodine atom makes it particularly suitable for substitution reactions, while the methoxy and methylphenylmethoxy groups can participate in various oxidation and reduction reactions.

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